Ido1-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

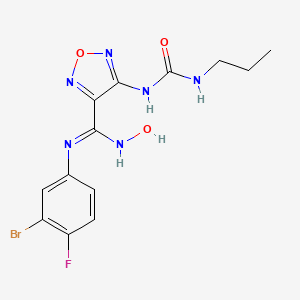

Molecular Formula |

C13H14BrFN6O3 |

|---|---|

Molecular Weight |

401.19 g/mol |

IUPAC Name |

1-[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]-3-propylurea |

InChI |

InChI=1S/C13H14BrFN6O3/c1-2-5-16-13(22)18-12-10(20-24-21-12)11(19-23)17-7-3-4-9(15)8(14)6-7/h3-4,6,23H,2,5H2,1H3,(H,17,19)(H2,16,18,21,22) |

InChI Key |

WWLPKBBAWLOBCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)NC1=NON=C1C(=NC2=CC(=C(C=C2)F)Br)NO |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Ido1-IN-15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of Ido1-IN-15, a novel inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This document outlines the core mechanism of IDO1 in immune evasion, the specific inhibitory action of this compound, quantitative data on its potency, and the experimental protocols used for its characterization.

Introduction: The Role of IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that plays a critical role in immune regulation. It catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting the essential amino acid L-tryptophan into N-formylkynurenine.[1][2][3] In the context of cancer, tumor cells and other cells within the tumor microenvironment often overexpress IDO1.[4] This heightened enzymatic activity leads to two primary immunosuppressive effects:

-

Tryptophan Depletion: The local depletion of tryptophan creates a "starvation" environment for immune cells, particularly T-cells, which are highly sensitive to tryptophan levels. This induces a stress-response pathway that impairs T-cell proliferation and function.[5][6]

-

Accumulation of Kynurenine Metabolites: The buildup of kynurenine and its downstream metabolites acts as signaling molecules that suppress effector T-cells and natural killer (NK) cells, while promoting the generation and activation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][6][7]

Collectively, these effects create a highly immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance and destruction.[2][3] Consequently, inhibiting the IDO1 enzyme has emerged as a promising therapeutic strategy in cancer immunotherapy.[3]

This compound: A Novel IDO1 Inhibitor

This compound is a novel and potent small-molecule inhibitor of the IDO1 enzyme. While there is some discrepancy in the reported potency of this compound across different suppliers, with IC50 values ranging from less than 0.51 nM to 127 nM, the primary scientific literature points towards a compound with significant inhibitory activity.[1] It is important to note that "this compound" may be a catalog number, and the primary literature describes a series of related compounds. The compound with an IC50 of 127 nM is referred to as compound I-1 in the key reference publication, "Discovery of novel IDO1 inhibitors targeting the protein's apo form through scaffold hopping from holo-IDO1 inhibitor" by Wu et al. in Bioorganic & Medicinal Chemistry Letters (2021).[1]

Mechanism of Action

Unlike many first-generation IDO1 inhibitors that target the heme-containing active form of the enzyme (holo-IDO1), this compound (compound I-1) is believed to act on the apo-form of the enzyme (apo-IDO1). The research suggests that this novel class of inhibitor displaces the essential heme cofactor and then binds to the apo-protein. This represents a distinct mechanism of action that can be advantageous in the development of new cancer immunotherapies.

The proposed mechanism involves a pre-incubation step where the inhibitor interacts with the recombinant IDO1 enzyme, leading to the displacement of the heme group. This interaction then allows the inhibitor to bind to the now accessible apo-form of IDO1, preventing its catalytic function.

Quantitative Data

The inhibitory potency of this compound and related compounds has been characterized through various assays. The following tables summarize the available quantitative data from the primary literature and supplier information.

| Compound | Assay Type | Target | IC50 | Reference |

| This compound (Compound I-1) | Enzymatic Assay | holo-IDO1 | 127 nM | [1] |

| This compound | Enzymatic Assay | IDO1 | < 0.51 nM | |

| Compound I-1 | Cell-based Assay (HeLa) | IDO1 | 2.61 µM | |

| Compound I-4 | Cell-based Assay | IDO1 | 0.44 µM |

Note: The significant discrepancy in reported IC50 values for this compound may be due to different assay conditions, the specific form of the enzyme used (holo vs. apo), or variations in compound nomenclature between suppliers and primary literature.

Signaling Pathways and Experimental Workflows

IDO1 Signaling Pathway and Inhibition

The following diagram illustrates the central role of the IDO1 enzyme in the kynurenine pathway and the subsequent immunosuppressive effects. It also depicts the point of intervention for an IDO1 inhibitor like this compound.

Caption: The IDO1 enzyme metabolizes tryptophan to kynurenine, leading to immune suppression. This compound inhibits IDO1, blocking this pathway.

Experimental Workflow for IDO1 Inhibitor Characterization

The characterization of a novel IDO1 inhibitor typically follows a multi-step process, from initial enzymatic assays to cell-based and in vivo models. The diagram below outlines a representative workflow.

Caption: A typical workflow for evaluating a novel IDO1 inhibitor, from initial enzyme assays to in vivo efficacy studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and related compounds, based on the procedures described by Wu et al. (2021).

Recombinant Human IDO1 (hIDO1) Enzymatic Assay

-

Objective: To determine the in vitro inhibitory activity of the compound on the catalytic activity of recombinant hIDO1.

-

Materials: Recombinant hIDO1 enzyme, L-Tryptophan, Methylene Blue, Ascorbic Acid, Catalase, Potassium Phosphate buffer, test compound.

-

Procedure:

-

The reaction is performed in a 96-well plate in a final volume of 200 µL.

-

The reaction mixture contains 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µg/mL catalase, 10 µM methylene blue, and 200 µM L-Tryptophan.

-

The test compound (e.g., this compound) is dissolved in DMSO and added to the wells at various concentrations.

-

The reaction is initiated by the addition of recombinant hIDO1 enzyme (final concentration typically in the nM range).

-

For apo-IDO1 inhibitors, a pre-incubation step of the enzyme with the inhibitor at 37°C is included before the addition of other reaction components.

-

The plate is incubated at room temperature (or 37°C) for a defined period (e.g., 60 minutes).

-

The reaction is stopped by the addition of 3% perchloric acid.

-

The plate is then incubated at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

After centrifugation to pellet precipitated protein, the supernatant is transferred to a new plate.

-

The absorbance of the kynurenine product is measured at 321 nm.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based IDO1 Activity Assay (HeLa Cells)

-

Objective: To evaluate the inhibitory activity of the compound on IDO1 in a cellular context.

-

Materials: HeLa cells, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Human Interferon-gamma (IFN-γ), test compound.

-

Procedure:

-

HeLa cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with the test compound at various concentrations for 1 hour.

-

IDO1 expression is induced by adding human IFN-γ (e.g., 100 ng/mL) to the cell culture medium.

-

The cells are incubated for a further 48-72 hours.

-

After incubation, 100 µL of the cell culture supernatant is collected.

-

Trichloroacetic acid (30%) is added to the supernatant to precipitate proteins.

-

The mixture is incubated at 50°C for 30 minutes to hydrolyze N-formylkynurenine.

-

The sample is centrifuged, and the supernatant is transferred to a new plate.

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) is added to the supernatant, and the color is allowed to develop for 10 minutes.

-

The absorbance of the resulting colored product is measured at 480 nm.

-

The concentration of kynurenine is determined from a standard curve, and the cellular IC50 value is calculated.

-

Conclusion

This compound is a potent inhibitor of the IDO1 enzyme, a key target in cancer immunotherapy. Its proposed mechanism of action, involving the targeting of the apo-form of the enzyme, represents a novel approach to inhibiting the tryptophan catabolism pathway. By blocking the production of immunosuppressive kynurenine metabolites and restoring local tryptophan levels, this compound has the potential to reverse tumor-induced immune tolerance and enhance anti-tumor immune responses. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working in this field. Further investigation into its in vivo efficacy and safety profile is warranted to fully establish its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Substituted Tetrahydroquinoline Compounds as Indoleamine-2,3-dioxygenase (IDO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel IDO1 inhibitors targeting the protein's apo form through scaffold hopping from holo-IDO1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound I CAS#: 2126853-17-4 I IDO1 inhibitor I InvivoChem [invivochem.com]

An In-Depth Technical Guide to Ido1-IN-15 (CAS: 2126853-17-4): A Novel IDO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ido1-IN-15 is a potent, novel inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. With a reported IC50 of 127 nM, this compound presents a promising scaffold for the development of therapeutics targeting cancer and other diseases characterized by pathological immune suppression. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, mechanism of action, relevant experimental protocols, and the broader context of IDO1 signaling.

Introduction to IDO1 and its Role in Immuno-oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine.[1] This process is a central component of the kynurenine pathway, which plays a critical role in immune homeostasis.[2] In the context of cancer, tumor cells can upregulate IDO1 to create an immunosuppressive microenvironment.[3] This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which have direct immunosuppressive effects, including the induction of regulatory T-cells (Tregs).[3][4] Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy to reverse this immune tolerance and enhance anti-tumor immune responses.[3]

This compound: Chemical and Physical Properties

This compound is a small molecule inhibitor of IDO1. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 2126853-17-4 |

| Chemical Name | 1-[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]-3-propylurea |

| Molecular Formula | C₁₃H₁₄BrFN₆O₃ |

| Molecular Weight | 401.19 g/mol |

| Appearance | Solid |

| InChI Key | WWLPKBBAWLOBCT-UHFFFAOYSA-N |

Mechanism of Action and Biological Activity

This compound is a potent inhibitor of the IDO1 enzyme.[5] A key publication associated with this class of compounds suggests a novel mechanism of action that involves targeting the apo-form of the IDO1 protein (the form lacking the heme cofactor) and displacing the heme group, which is a departure from many holo-enzyme targeting inhibitors.[6][7]

Quantitative Data

| Parameter | Value | Assay Type |

| IC₅₀ | 127 nM | Enzymatic Assay |

Note: The specific experimental conditions for this IC50 determination are not publicly available. A general protocol is provided in Section 4.

Experimental Protocols

While the exact protocols used for the characterization of this compound are not detailed in the public domain, the following are representative and widely accepted methods for evaluating IDO1 inhibitors.

In Vitro IDO1 Enzymatic Assay (General Protocol)

This assay measures the direct inhibitory effect of a compound on the activity of recombinant IDO1 enzyme.

Principle: Recombinant human IDO1 is incubated with the substrate L-tryptophan in the presence of necessary co-factors. The enzymatic reaction produces N-formylkynurenine, which is then hydrolyzed to kynurenine. The concentration of kynurenine is quantified, typically by spectrophotometry or HPLC, to determine the rate of the reaction. The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Materials:

-

Recombinant human IDO1 enzyme

-

L-tryptophan (substrate)

-

Ascorbic acid (reductant)

-

Methylene blue (electron carrier)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Trichloroacetic acid (TCA) (to stop the reaction)

-

p-dimethylaminobenzaldehyde (DMAB) in acetic acid (for colorimetric detection) or HPLC system.

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding recombinant IDO1 enzyme and L-tryptophan.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge to pellet precipitated protein.

-

Quantify kynurenine in the supernatant. For colorimetric detection, add DMAB reagent and measure absorbance at 480 nm. Alternatively, use a validated HPLC method for more precise quantification.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value using a suitable software.

In Vitro IDO1 Enzymatic Assay Workflow.

HeLa Cell-Based IDO1 Activity Assay (General Protocol)

This assay evaluates the ability of a compound to inhibit IDO1 activity within a cellular context. HeLa cells are a common model as they can be induced to express high levels of IDO1.

Principle: HeLa cells are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1. The cells are then treated with the test compound and incubated with L-tryptophan. The amount of kynurenine produced and secreted into the cell culture medium is measured as an indicator of cellular IDO1 activity.

Materials:

-

HeLa cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human IFN-γ

-

L-tryptophan

-

Test compound (this compound)

-

Reagents for kynurenine detection (as in the enzymatic assay).

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.

-

Add the test compound (this compound) at various concentrations to the cells.

-

Add L-tryptophan to the culture medium.

-

Incubate for 24-48 hours.

-

Collect the cell culture supernatant.

-

Quantify the kynurenine concentration in the supernatant using the same methods described for the enzymatic assay.

-

Calculate the percentage of inhibition and determine the EC50 value.

HeLa Cell-Based IDO1 Assay Workflow.

IDO1 Signaling Pathways

Inhibition of IDO1 by compounds like this compound is expected to modulate key downstream signaling pathways involved in immune suppression.

Kynurenine Pathway and T-Cell Suppression

The primary mechanism of IDO1-mediated immunosuppression is through the catabolism of tryptophan.

IDO1-Mediated T-Cell Suppression Pathway.

Non-Enzymatic Signaling of IDO1

Recent research has uncovered a non-enzymatic signaling role for IDO1. In its apo-form, IDO1 can act as a signaling scaffold, interacting with proteins such as the p85 regulatory subunit of PI3K and the tyrosine phosphatases SHP-1 and SHP-2. This signaling function can contribute to a sustained immunosuppressive phenotype.[8] As this compound is suggested to target the apo-form of IDO1, it may also interfere with this non-enzymatic signaling.

Non-Enzymatic Signaling of Apo-IDO1.

Synthesis

The precise, step-by-step synthesis of this compound has not been publicly disclosed. However, based on its chemical structure, a plausible synthetic route would involve the formation of the 1,3,4-oxadiazole core, followed by the construction of the N-hydroxycarbamimidoyl and urea moieties. The synthesis of related 1,3,4-oxadiazole derivatives often involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents.

Selectivity Profile

A critical aspect of IDO1 inhibitor development is selectivity against the other tryptophan-catabolizing enzymes, IDO2 and Tryptophan 2,3-dioxygenase (TDO). While specific selectivity data for this compound is not available, it is an essential parameter to determine for any lead compound to ensure on-target activity and minimize potential off-target effects.

Future Directions

This compound represents a promising starting point for the development of novel cancer immunotherapies. Further research should focus on:

-

A full characterization of its in vitro and in vivo pharmacological properties, including cellular EC50, Ki, and selectivity against IDO2 and TDO.

-

Elucidation of its pharmacokinetic and pharmacodynamic (PK/PD) profile.

-

Investigation of its efficacy in preclinical cancer models, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors.

-

Further exploration of its effects on the non-enzymatic signaling functions of IDO1.

Conclusion

This compound is a potent inhibitor of IDO1 with a novel proposed mechanism of action targeting the apo-enzyme. Its chemical structure and inhibitory activity make it a valuable tool for researchers studying the role of the kynurenine pathway in disease and a promising scaffold for the development of next-generation immunomodulatory drugs. This technical guide provides a foundational understanding of this compound based on the currently available information, highlighting the key areas for future investigation.

References

- 1. US20180099939A1 - Compounds and methods for ido and tdo modulation and indications therefor - Google Patents [patents.google.com]

- 2. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]

- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound I CAS#: 2126853-17-4 I IDO1 inhibitor I InvivoChem [invivochem.com]

- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Role of IDO1 Inhibition in Tryptophan Metabolism: A Technical Guide to Ido1-IN-15 and Epacadostat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the tryptophan catabolic process, playing a significant role in immune regulation. By catalyzing the initial and rate-limiting step of tryptophan degradation along the kynurenine pathway, IDO1 is implicated in creating an immunosuppressive microenvironment, a mechanism often exploited by cancer cells to evade immune surveillance.[1][2][3] This has led to the development of IDO1 inhibitors as a promising class of therapeutics in oncology and other inflammatory conditions.[3][4]

This technical guide provides an in-depth overview of the role of IDO1 inhibitors in tryptophan metabolism, with a primary focus on the well-characterized inhibitor Epacadostat (INCB024360) , due to the extensive availability of public data. We will also present the available data for Ido1-IN-15 , a potent but less extensively documented IDO1 inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the quantitative data, experimental methodologies, and signaling pathways associated with IDO1 inhibition.

Quantitative Data on IDO1 Inhibitors

The potency and selectivity of IDO1 inhibitors are critical parameters in their development. The following tables summarize the key quantitative data for this compound and Epacadostat.

| Compound | Parameter | Value | Assay Conditions | Reference |

| This compound | IC50 | 127 nM | In vitro enzyme assay | [5][6] |

| This compound | IC50 | < 0.51 nM | In vitro enzyme assay | [7] |

| VS-15 | IC50 | 0.58 ± 0.04 µM | Cellular assay (human IDO1) | [8] |

| VS-15 | Kd | 24.29 ± 3.76 μM | Microscale thermophoresis (MST) | [8] |

| Epacadostat | IC50 | 71.8 nM | In vitro enzyme assay | [9][10] |

| Epacadostat | IC50 | ~10 nM | Cellular assay (human IDO1) | [2][9][11][12][13] |

| Epacadostat | IC50 | 52.4 nM | Cellular assay (mouse IDO1) | [9][10] |

| Epacadostat | IC50 | 7.4 nM | HeLa cell-based assay | [13] |

| Epacadostat | IC50 | 125 nM | IFN-γ induced whole blood assay | [13] |

| Epacadostat | EC50 | 23.83 ± 13.59 nM | SKOV-3 cells | [14] |

Table 1: In Vitro Potency of this compound and Epacadostat

| Compound | Animal Model | Dose | Effect | Reference |

| Epacadostat | Naive C57BL/6 mice | 50 mg/kg (oral) | >50% suppression of plasma kynurenine through 8 hours | [9] |

| Epacadostat | CT26 tumor-bearing Balb/c mice | 100 mg/kg (oral, twice daily for 12 days) | Equivalent suppression of kynurenine in plasma, tumors, and lymph nodes | [9] |

| Epacadostat | Advanced solid malignancy patients | ≥100 mg (twice daily) | >80% to 90% inhibition of IDO1 activity | [15] |

Table 2: In Vivo Pharmacodynamic Effects of Epacadostat

Signaling Pathways and Mechanism of Action

Tryptophan metabolism via the kynurenine pathway is a central route for tryptophan degradation, accounting for approximately 99% of ingested tryptophan not used for protein synthesis.[11] The enzyme IDO1 is a key regulator of this pathway, and its inhibition has profound effects on the immune system.

The Tryptophan-Kynurenine Pathway

The following diagram illustrates the core tryptophan metabolic pathway and the point of intervention for IDO1 inhibitors.

Caption: Simplified Tryptophan to Kynurenine Pathway.

Mechanism of IDO1 Inhibition and Downstream Effects

IDO1 inhibitors, such as Epacadostat, act as competitive inhibitors of the enzyme.[2] By blocking the active site, they prevent the conversion of tryptophan to N-formylkynurenine. This leads to a decrease in the production of kynurenine and other downstream metabolites. The reduction in kynurenine levels and the restoration of tryptophan levels in the tumor microenvironment have several crucial downstream effects on the immune system. These include the reactivation of effector T cells and natural killer (NK) cells, and a reduction in the population of regulatory T cells (Tregs).[11]

Caption: Mechanism of IDO1 Inhibition and Immune Restoration.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the evaluation of IDO1 inhibitors. Below are methodologies for key experiments cited in the characterization of Epacadostat.

IDO1 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of a compound against purified IDO1 enzyme.

Methodology:

-

Enzyme and Substrate: Recombinant human IDO1 is incubated with its substrate, L-tryptophan.

-

Reaction Conditions: The assay is typically performed at room temperature in a potassium phosphate buffer (pH 6.5) containing ascorbate and methylene blue.

-

Inhibitor Addition: The test compound (e.g., Epacadostat) is added at various concentrations.

-

Detection: The production of N-formylkynurenine is measured spectrophotometrically by monitoring the increase in absorbance at 321 nm.

-

Data Analysis: The initial reaction rates are recorded, and the IC50 value is calculated from the dose-response curve of inhibition.[11][12]

Cell-Based IDO1 Inhibition Assay

Objective: To assess the ability of a compound to inhibit IDO1 activity within a cellular context.

Methodology:

-

Cell Line: A human cell line that can be induced to express IDO1, such as the ovarian cancer cell line SKOV-3 or the cervical cancer cell line HeLa, is commonly used.[13][16]

-

IDO1 Induction: Cells are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1.[16]

-

Compound Treatment: The cells are then treated with the test compound at a range of concentrations.

-

Kynurenine Measurement: After a suitable incubation period (e.g., 48 hours), the concentration of kynurenine in the cell culture supernatant is measured, typically by liquid chromatography-mass spectrometry (LC-MS).[11]

-

Data Analysis: The IC50 value is determined by plotting the percentage of kynurenine production inhibition against the compound concentration.[16]

T-cell Proliferation Assay in Co-culture

Objective: To evaluate the functional consequence of IDO1 inhibition on T-cell activation and proliferation.

Methodology:

-

Co-culture System: IDO1-expressing cancer cells (e.g., SKOV-3) are co-cultured with a T-cell line (e.g., Jurkat T cells) or primary T cells.[16][17]

-

T-cell Stimulation: T-cells are stimulated to proliferate using mitogens such as phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA).[18]

-

Inhibitor Treatment: The co-culture is treated with the IDO1 inhibitor.

-

Readout: T-cell activation is assessed by measuring the secretion of interleukin-2 (IL-2) into the culture medium using an ELISA. T-cell proliferation can be measured using various methods, such as CFSE staining or incorporation of radiolabeled thymidine.

-

Data Analysis: The ability of the inhibitor to rescue T-cell activation and proliferation from the suppressive effects of IDO1 is quantified.[18]

In Vivo Pharmacodynamic and Efficacy Studies

Objective: To assess the in vivo effects of an IDO1 inhibitor on kynurenine levels and tumor growth in animal models.

Methodology:

-

Animal Model: Syngeneic tumor models in immunocompetent mice are used, where a mouse tumor cell line (e.g., CT26 colon carcinoma) is implanted into a mouse with a compatible genetic background (e.g., Balb/c mice).[9]

-

Drug Administration: The IDO1 inhibitor is administered to the tumor-bearing mice, typically via oral gavage.

-

Pharmacodynamic Assessment: Blood, tumor, and lymph node samples are collected at various time points to measure the concentrations of tryptophan and kynurenine using LC-MS. The kynurenine/tryptophan ratio is a key pharmacodynamic biomarker.[19]

-

Efficacy Assessment: Tumor volume is measured regularly to determine the effect of the inhibitor on tumor growth.[9]

-

Data Analysis: The reduction in kynurenine levels and the inhibition of tumor growth are correlated with the dose and duration of treatment.

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for the evaluation of an IDO1 inhibitor.

Caption: Preclinical to Clinical Workflow for IDO1 Inhibitors.

Conclusion

The inhibition of IDO1 represents a compelling strategy to counteract a key mechanism of tumor immune evasion. This technical guide has provided a detailed overview of the role of IDO1 inhibitors in tryptophan metabolism, with a focus on the extensively studied compound Epacadostat, and has also presented the available data for this compound. The provided quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows offer a valuable resource for researchers and drug developers in the field of immuno-oncology. Further investigation into novel IDO1 inhibitors like this compound will continue to be a crucial area of research in the quest for more effective cancer immunotherapies.

References

- 1. A phase 2 study of epacadostat and pembrolizumab in patients with advanced sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]

- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. eolas-bio.co.jp [eolas-bio.co.jp]

Investigating the Immunosuppressive Effects of IDO1 with Ido1-IN-15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism, playing a pivotal role in immune regulation. By catalyzing the conversion of tryptophan to kynurenine, IDO1 creates an immunosuppressive microenvironment often exploited by cancer cells to evade immune surveillance.[1][2] This technical guide provides an in-depth overview of the immunosuppressive effects of IDO1 and the investigation of these effects using the potent inhibitor, Ido1-IN-15.

This compound is a novel and potent small molecule inhibitor of IDO1.[3] This guide will detail its mechanism of action, provide quantitative data on its activity, and outline key experimental protocols for its characterization. Furthermore, it will visualize the complex signaling pathways and experimental workflows associated with IDO1 research.

Quantitative Data for this compound

The inhibitory activity of this compound and related compounds against IDO1 has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.

| Inhibitor | Assay Type | Target | IC50 | Citation |

| This compound | Enzymatic Assay | IDO1 | 127 nM | [3][4] |

| VS-15 | Cellular Assay | Human IDO1 | 0.58 ± 0.04 µM | [3] |

| VS-15 | Cellular Assay | Mouse IDO1 | 0.58 ± 0.01 µM | [3] |

Note: VS-15 is a recently identified IDO1 inhibitor that, like this compound, targets the enzyme. The data for VS-15 is included here to provide a broader context of IDO1 inhibition in cellular systems.

Core Signaling Pathway of IDO1-Mediated Immunosuppression

IDO1 exerts its immunosuppressive effects through two primary mechanisms: the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine. These events trigger a cascade of downstream signaling pathways that collectively dampen T-cell mediated immunity.

Experimental Protocols

In Vitro IDO1 Enzymatic Activity Assay

This protocol details a common method to determine the direct inhibitory effect of a compound on IDO1 enzyme activity.

Materials:

-

Recombinant human IDO1 protein

-

L-Tryptophan (substrate)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

This compound (or other test inhibitors)

-

Trichloroacetic acid (TCA)

-

96-well microplate

-

Plate reader (for absorbance or fluorescence detection)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the recombinant IDO1 enzyme to the wells of a 96-well plate.

-

Add serial dilutions of this compound or control compounds to the wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding L-tryptophan to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Measure the kynurenine concentration in the supernatant. This can be done by measuring absorbance at 321 nm or by using a fluorogenic developer that reacts with N-formylkynurenine to produce a fluorescent signal (Ex/Em = 402/488 nm).[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Dual-Action IDO1 Inhibition: A Technical Deep Dive into VS-15

For Researchers, Scientists, and Drug Development Professionals

Indoleamine 2,3-dioxygenase 1 (IDO1) has long been a focal point in immuno-oncology due to its critical role in mediating immune suppression within the tumor microenvironment.[1][2] Conventional therapeutic strategies have centered on inhibiting its enzymatic activity, which catalyzes the initial and rate-limiting step in the degradation of L-tryptophan to kynurenine.[1][3] However, the clinical success of enzymatic inhibitors has been limited, prompting a deeper investigation into the multifaceted roles of IDO1.[4] A groundbreaking development in this field is the discovery of compounds that not only block the catalytic function of IDO1 but also disrupt its non-enzymatic signaling activities. This technical guide provides an in-depth analysis of a novel inhibitor, VS-15, which exemplifies this innovative dual-action approach by selectively targeting the heme-free (apo) form of IDO1.[5]

The Novelty of Apo-IDO1 Inhibition

IDO1 exists in two primary forms: the heme-containing holoenzyme, which is catalytically active, and the heme-free apoenzyme, which possesses non-enzymatic signaling functions.[5][6] Recent studies have revealed that the apo-form of IDO1 can act as a signal-transducing protein, promoting a sustained immunosuppressive phenotype through interactions with key signaling molecules like the p85 regulatory subunit of PI3K and the tyrosine phosphatases SHP-1 and SHP-2.[5]

VS-15 represents a paradigm shift in IDO1 inhibitor design by specifically binding to and stabilizing the apo-form of the enzyme.[5] This unique mechanism confers a dual inhibitory capacity:

-

Inhibition of Enzymatic Activity: By binding to apo-IDO1, VS-15 prevents the incorporation of the heme cofactor, which is essential for its catalytic function. This indirectly inhibits the conversion of tryptophan to kynurenine.[5]

-

Disruption of Non-Enzymatic Signaling: VS-15's interaction with apo-IDO1 interferes with its ability to act as a signaling scaffold, reducing its binding to PI3K p85 and SHP phosphatases. This abrogates the downstream signaling cascades that contribute to immune tolerance.[5]

This dual-pronged attack on both the catalytic and signaling functions of IDO1 presents a significant therapeutic advantage over traditional inhibitors that only target the enzymatic activity of the holoenzyme.

Quantitative Profile of VS-15

The inhibitory potency of VS-15 has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the table below.

| Assay Type | Target | Cell Line | IC50 Value | Reference |

| Cellular Assay | Human IDO1 | A375 | 0.58 ± 0.04 µM | [5] |

| Cellular Assay | Mouse IDO1 | - | 0.58 ± 0.01 µM | [5] |

Experimental Protocols

A comprehensive understanding of the novelty of VS-15 necessitates a detailed look at the experimental methodologies used for its characterization.

IDO1 Enzymatic and Cellular Assays

Objective: To determine the inhibitory effect of VS-15 on the enzymatic activity of IDO1 in both a purified system and a cellular context.

Methodology:

-

Cell-Based IDO1/Kynurenine Assay:

-

Human melanoma cells (A375) or other suitable cell lines are seeded in 96-well plates.[5]

-

Cells are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[7][8]

-

Varying concentrations of VS-15 are added to the cells and incubated.

-

The supernatant is collected, and the concentration of kynurenine is measured. This can be done using high-performance liquid chromatography (HPLC) or a spectrophotometric method based on the reaction of kynurenine with p-dimethylaminobenzaldehyde.[9]

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

Apo-IDO1 Inhibition Assay:

-

To specifically assess the inhibition of the apo-form, cells are co-treated with a heme biosynthesis inhibitor, such as succinylacetone. This increases the proportion of newly synthesized IDO1 in its apo-form.[5]

-

The cellular assay is then performed as described above to determine the IC50 of VS-15 under conditions of reduced heme availability. A leftward shift in the dose-response curve indicates preferential inhibition of apo-IDO1.[5]

-

Co-Immunoprecipitation for IDO1 Signaling Interactions

Objective: To investigate the effect of VS-15 on the interaction between IDO1 and its signaling partners (PI3K p85, SHP-1, SHP-2).

Methodology:

-

Cell Lysis: Cells overexpressing IDO1 are treated with VS-15 or a vehicle control and then lysed to release cellular proteins.

-

Immunoprecipitation: An antibody specific to IDO1 is added to the cell lysate to capture IDO1 and any interacting proteins. The antibody-protein complexes are then pulled down using protein A/G-agarose beads.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for PI3K p85, SHP-1, and SHP-2.

-

Analysis: A reduction in the band intensity for the signaling partners in the VS-15-treated sample compared to the control indicates that the compound disrupts these protein-protein interactions.[5]

Visualizing the Mechanism and Workflow

Signaling Pathways of IDO1 and Inhibition by VS-15

Caption: Dual inhibition of IDO1's enzymatic and signaling functions by VS-15.

Experimental Workflow for Characterizing VS-15

References

- 1. What are IDO1 modulators and how do they work? [synapse.patsnap.com]

- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ido1-IN-15 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1][2] This process, known as the kynurenine pathway, leads to local tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[3][4] In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment is a key mechanism of immune evasion.[2][4] By creating an immunosuppressive milieu, IDO1 allows cancer cells to escape detection and elimination by the immune system, particularly by inhibiting T-cell proliferation and function.[2][4] Consequently, the development of potent and selective IDO1 inhibitors is a promising strategy in cancer immunotherapy.

Ido1-IN-15 is a potent inhibitor of the IDO1 enzyme. This document provides detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

| Compound | Assay Type | Potency (IC50) | Reference |

| This compound | Enzymatic Assay | 127 nM | [5] |

IDO1 Signaling Pathway in Immune Evasion

The diagram below illustrates the central role of IDO1 in tryptophan metabolism and its downstream effects on the immune system, leading to a tumor-supportive microenvironment.

Caption: IDO1 metabolic pathway and its role in tumor immune evasion.

Experimental Protocols

Recombinant Human IDO1 Enzymatic Assay

This protocol describes a biochemical assay to determine the direct inhibitory activity of this compound on purified recombinant human IDO1 enzyme. The assay measures the production of N-formylkynurenine (NFK), the direct product of the IDO1-catalyzed reaction.

Experimental Workflow:

Caption: Workflow for the IDO1 enzymatic assay.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

This compound (test compound)

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase.[6]

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 321 nm

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant IDO1 enzyme to each well (except for the blank).

-

Add the serially diluted this compound or vehicle control to the appropriate wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding L-Tryptophan to all wells. The final concentration of L-Tryptophan should be at or near its Km for IDO1 (approximately 20 µM).

-

Immediately measure the absorbance at 321 nm at time zero.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the final absorbance at 321 nm.

-

Subtract the time-zero absorbance from the final absorbance to determine the change in absorbance, which is proportional to the amount of NFK produced.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based IDO1 Activity Assay

This protocol describes a cell-based assay to evaluate the inhibitory activity of this compound on IDO1 in a cellular context. This assay utilizes a human cancer cell line (e.g., SKOV-3 or HeLa) in which IDO1 expression is induced by interferon-gamma (IFNγ).[3][7] The activity of IDO1 is determined by measuring the amount of kynurenine secreted into the cell culture medium.

Experimental Workflow:

Caption: Workflow for the cell-based IDO1 activity assay.

Materials:

-

Human cancer cell line known to express IDO1 upon IFNγ stimulation (e.g., SKOV-3, HeLa).

-

Complete cell culture medium (e.g., McCoy's 5A for SKOV-3, DMEM for HeLa) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Recombinant human IFNγ.

-

This compound (test compound).

-

96-well cell culture plates.

-

Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde (DMAB) or HPLC).

Procedure:

-

Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for HeLa cells) and allow them to adhere overnight.[1]

-

The next day, treat the cells with IFNγ (e.g., 10-100 ng/mL) to induce IDO1 expression and incubate for 24 hours.[1][3]

-

Prepare a serial dilution of this compound in a complete cell culture medium.

-

Remove the IFNγ-containing medium from the cells and replace it with the medium containing the serially diluted this compound or vehicle control.

-

Incubate the plate for an additional 24-48 hours.

-

After incubation, carefully collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant. This can be done using a colorimetric method with DMAB or by HPLC.[1][6]

-

DMAB Method: Mix the supernatant with trichloroacetic acid (TCA) to precipitate proteins.[1] After centrifugation, mix the resulting supernatant with a DMAB solution in acetic acid.[1] The reaction produces a yellow-colored product that can be measured spectrophotometrically at approximately 480 nm.[1]

-

-

Plot the percentage of inhibition of kynurenine production against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Concluding Remarks

The provided protocols offer robust methods for the in vitro characterization of this compound and other IDO1 inhibitors. The enzymatic assay allows for the determination of direct enzyme inhibition, while the cell-based assay provides insights into the compound's activity in a more physiologically relevant context, accounting for factors such as cell permeability and intracellular target engagement. Consistent and reproducible data from these assays are crucial for the preclinical development of novel IDO1-targeting cancer immunotherapies.

References

- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 2. LY-3381916 | C23H25FN2O3 | CID 132209614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. VS-15 | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. VS-15 | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

Application Notes and Protocols for Ido1-IN-15 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine and its derivatives. This metabolic shift suppresses the proliferation and function of effector T cells while promoting the activity of regulatory T cells, thereby fostering an immunosuppressive environment that allows cancer cells to evade immune surveillance. Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.

Ido1-IN-15 (also referred to as VS-15) is a novel small molecule inhibitor of IDO1. Uniquely, it has been shown to inhibit both the enzymatic activity of IDO1, which is responsible for tryptophan catabolism, and its non-enzymatic signaling functions that contribute to a sustained immunosuppressive phenotype.[1] These dual inhibitory actions make this compound a valuable tool for investigating the multifaceted roles of IDO1 in cancer biology and a potential candidate for therapeutic development.

These application notes provide recommended concentrations for this compound in various cancer cell lines, detailed protocols for key in vitro experiments, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Recommended this compound Concentrations

The following table summarizes the effective concentrations and cytotoxic thresholds of this compound in different cancer cell lines based on published data. These concentrations serve as a starting point for experimental design and may require further optimization depending on the specific cell line and experimental conditions.

| Cell Line | Cancer Type | Parameter | Concentration | Reference |

| A375 | Melanoma | IC50 (Kynurenine Production) | 0.48 µM | [1] |

| A375 | Melanoma | Non-cytotoxic | Up to 30 µM | [1] |

| P1.hIDO1 (transfected) | Tumor Cells | IC50 (Kynurenine Production) | 0.58 µM | [1] |

| P1.hIDO1 (transfected) | Tumor Cells | Cytotoxic Effects Observed | Starting from 15 µM | [1] |

| P1.mIDO1 (transfected) | Tumor Cells | IC50 (Kynurenine Production) | 0.58 µM | [1] |

| P1.mIDO1 (transfected) | Tumor Cells | Cytotoxic Effects Observed | Starting from 15 µM | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental design, the following diagrams have been generated using Graphviz (DOT language).

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in cancer cell lines.

Cell-Based IDO1 Activity Assay (Kynurenine Measurement)

This assay measures the enzymatic activity of IDO1 by quantifying the production of kynurenine in the cell culture supernatant.

Materials:

-

Cancer cell line of interest (e.g., A375, HeLa, SKOV-3)

-

Complete cell culture medium

-

Recombinant human Interferon-gamma (IFN-γ)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Trichloroacetic acid (TCA) solution

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

Kynurenine standard

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1-5 x 10⁴ cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

IDO1 Induction: The following day, induce IDO1 expression by adding IFN-γ to the cell culture at a final concentration of 20-100 ng/mL. Incubate for 24 hours.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the IFN-γ-containing medium and replace it with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control (no inhibitor).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Kynurenine Measurement:

-

After incubation, carefully collect 80 µL of the supernatant from each well.

-

Add 20 µL of 30% (w/v) TCA to each supernatant sample to precipitate proteins.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated protein.

-

Transfer 50 µL of the clear supernatant to a new 96-well plate.

-

Add 50 µL of Ehrlich's Reagent to each well and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Prepare a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample from the standard curve. Determine the IC50 value of this compound by plotting the percentage of kynurenine production inhibition against the log concentration of the inhibitor.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.

-

Inhibitor Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours at room temperature with gentle shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol allows for the detection of changes in the expression levels of IDO1 and downstream signaling proteins upon treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

IFN-γ

-

This compound

-

6-well plates or larger culture dishes

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-IDO1, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, induce IDO1 expression with IFN-γ for 24 hours. Then, treat the cells with the desired concentrations of this compound for an appropriate duration (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a potent dual inhibitor of IDO1's enzymatic and non-enzymatic functions, making it a valuable research tool for studying cancer immunometabolism. The provided concentration guidelines and detailed protocols offer a solid foundation for researchers to investigate the effects of this compound in various cancer cell lines. It is recommended to optimize these protocols for each specific cell line and experimental setup to ensure reliable and reproducible results. Further investigation into the broader applicability and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Ido1-IN-15 in Immune-Tumor Co-culture Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates a tumor microenvironment that is hostile to anti-tumor immune cells, particularly T lymphocytes. This leads to the suppression of effector T cell proliferation and function, and the promotion of regulatory T cell (Treg) differentiation, ultimately allowing cancer cells to escape immune surveillance.[1][2][3][4]

Ido1-IN-15 is a novel and potent inhibitor of the IDO1 enzyme, with a reported IC50 value of 127 nM. By blocking the catalytic activity of IDO1, this compound aims to restore local tryptophan levels and reduce the production of immunosuppressive kynurenine. This action is expected to reinvigorate anti-tumor immune responses by promoting the proliferation and cytotoxic activity of effector T cells. These application notes provide detailed protocols for utilizing this compound in co-culture systems of immune cells and tumor cells to evaluate its efficacy and mechanism of action.

Mechanism of Action of IDO1 in Tumor Immune Evasion

IDO1 is an intracellular enzyme that, when expressed by tumor cells or immune cells within the tumor microenvironment, initiates the kynurenine pathway of tryptophan metabolism.[2][5] This enzymatic activity has two primary immunosuppressive effects:

-

Tryptophan Depletion: T cells are highly sensitive to tryptophan levels. The depletion of this essential amino acid leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase stress-response pathway, which results in T cell anergy and apoptosis.[1]

-

Kynurenine Accumulation: The metabolic products of tryptophan degradation, primarily kynurenine, act as signaling molecules. Kynurenine can bind to the Aryl Hydrocarbon Receptor (AhR) on T cells, leading to the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs).[2] Kynurenine and its derivatives can also directly induce apoptosis in effector T cells.[6]

Furthermore, IDO1 activity can inhibit the mammalian target of rapamycin (mTOR) signaling pathway in T cells, further contributing to anergy and reduced proliferation.[1] The concerted action of tryptophan starvation and kynurenine accumulation creates a powerful immunosuppressive shield for the tumor.

Signaling Pathway Diagram

Caption: IDO1 Signaling Pathway in Tumor Immune Evasion.

Experimental Protocols

General Co-culture Setup

This protocol describes a general workflow for assessing the effect of this compound on immune cell function in the presence of tumor cells. Specific cell lines, immune cell populations, and assay readouts can be adapted based on the research question.

Materials:

-

Tumor cell line expressing IDO1 (e.g., SKOV-3, HeLa, or others, which can be induced with IFN-γ).

-

Immune cells (e.g., human Peripheral Blood Mononuclear Cells (PBMCs), isolated T cells, or NK cells).

-

This compound (stock solution prepared in DMSO).

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics).

-

IFN-γ (for inducing IDO1 expression).

-

T cell activation stimuli (e.g., anti-CD3/CD28 beads, or PHA and PMA).

-

96-well flat-bottom culture plates.

Experimental Workflow Diagram:

Caption: Experimental Workflow for Co-culture Assay.

Detailed Protocol:

-

Tumor Cell Seeding (Day 1):

-

Harvest tumor cells and seed them into a 96-well flat-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

-

-

IDO1 Induction (Day 2):

-

Prepare a working solution of IFN-γ in complete medium.

-

Add 100 µL of the IFN-γ solution to each well to a final concentration of 100 ng/mL to induce IDO1 expression.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Treatment and Co-culture (Day 3):

-

Prepare serial dilutions of this compound in complete medium.

-

Carefully remove the medium from the tumor cell wells and replace it with 100 µL of the this compound dilutions or vehicle control (DMSO).

-

Isolate immune cells (e.g., PBMCs) from healthy donor blood.

-

Add 1 x 10^5 immune cells in 50 µL of complete medium to each well.

-

Add T cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-T cell ratio) in 50 µL of complete medium to each well.

-

The final volume in each well should be 200 µL.

-

-

Incubation (Days 3-6):

-

Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO2.

-

-

Analysis (Day 6):

-

Kynurenine Measurement:

-

Cytokine Analysis:

-

T Cell Proliferation:

-

For proliferation assays using CFSE, immune cells should be labeled with the dye before adding them to the co-culture. Analyze the dilution of CFSE by flow cytometry.

-

Alternatively, an MTT or similar colorimetric assay can be performed to assess overall cell proliferation.[10]

-

-

Cell Viability:

-

Harvest the cells from the wells and stain with viability dyes (e.g., Propidium Iodide or 7-AAD) and cell-specific markers (e.g., CD3 for T cells) to analyze viability by flow cytometry.

-

-

Data Presentation

Disclaimer: The following quantitative data is representative of typical results obtained with potent IDO1 inhibitors (e.g., Epacadostat) in similar co-culture assays and is provided for illustrative purposes. Specific results with this compound may vary and should be determined experimentally.

Table 1: Effect of IDO1 Inhibition on Kynurenine Production in Tumor Cell Supernatant

| Treatment Group | This compound Concentration (nM) | Kynurenine Concentration (µM) | % Inhibition |

| Vehicle Control (IFN-γ stimulated) | 0 | 5.2 ± 0.4 | 0% |

| This compound | 10 | 3.8 ± 0.3 | 26.9% |

| This compound | 50 | 1.9 ± 0.2 | 63.5% |

| This compound | 100 | 0.8 ± 0.1 | 84.6% |

| This compound | 500 | 0.2 ± 0.05 | 96.2% |

| Unstimulated Control | 0 | < 0.1 | - |

Data are presented as mean ± SD from a representative experiment performed in triplicate.

Table 2: Effect of this compound on T Cell Proliferation in Co-culture with Tumor Cells

| Treatment Group | This compound Concentration (nM) | T Cell Proliferation (% of Control) |

| T cells alone (stimulated) | 0 | 100% |

| T cells + Tumor cells (IFN-γ stimulated) | 0 | 35 ± 5% |

| T cells + Tumor cells + this compound | 10 | 48 ± 6% |

| T cells + Tumor cells + this compound | 50 | 65 ± 8% |

| T cells + Tumor cells + this compound | 100 | 82 ± 7% |

| T cells + Tumor cells + this compound | 500 | 95 ± 9% |

Data are presented as mean ± SD from a representative experiment, normalized to the proliferation of stimulated T cells cultured alone.

Table 3: Effect of this compound on Cytokine Production in Co-culture Supernatant

| Treatment Group | This compound (nM) | IFN-γ (pg/mL) | IL-2 (pg/mL) | IL-10 (pg/mL) |

| T cells + Tumor cells (IFN-γ stimulated) | 0 | 850 ± 70 | 150 ± 25 | 450 ± 50 |

| T cells + Tumor cells + this compound | 100 | 1500 ± 120 | 450 ± 40 | 200 ± 30 |

Data are presented as mean ± SD from a representative experiment.

Conclusion

The provided protocols and application notes offer a comprehensive framework for investigating the immunomodulatory effects of this compound. By utilizing a co-culture system of immune and tumor cells, researchers can effectively evaluate the compound's ability to reverse IDO1-mediated immunosuppression. The key readouts, including kynurenine levels, T cell proliferation, and cytokine profiles, will provide valuable insights into the therapeutic potential of this compound as a cancer immunotherapy agent. It is recommended to optimize cell ratios, stimulation conditions, and incubation times for specific cell types and experimental goals.

References

- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A highly potent and selective inhibitor Roxyl-WL targeting IDO1 promotes immune response against melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. In Vitro Cytokine Licensing Induces Persistent Permissive Chromatin at the IDO1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indoleamine 2,3-dioxygenase 1 (IDO1) activity correlates with immune system abnormalities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gain‑of‑function of IDO in DCs inhibits T cell immunity by metabolically regulating surface molecules and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for a Representative IDO1 Inhibitor (based on Ido1-IN-15 concept)

These application notes provide a comprehensive overview and detailed protocols for the in vivo formulation and administration of a representative small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). While specific data for a compound designated "Ido1-IN-15" is not available in the public domain, this document synthesizes established methodologies from preclinical and clinical studies of other well-characterized IDO1 inhibitors.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[1][2][3][4] By depleting the essential amino acid tryptophan and generating immunosuppressive metabolites like kynurenine, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance.[1][5][6] Inhibition of IDO1 is a promising strategy in cancer immunotherapy to reverse this immune tolerance and enhance the efficacy of other immunotherapies such as checkpoint inhibitors.[7][8]

These notes are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel IDO1 inhibitors.

Signaling Pathway

IDO1 is a central node in a signaling cascade that suppresses anti-tumor immunity. Its enzymatic activity leads to tryptophan depletion and kynurenine production. Tryptophan depletion activates the GCN2 stress-response pathway in T cells, leading to their anergy and cell cycle arrest.[5][6] The accumulation of kynurenine and its downstream metabolites can promote the differentiation of regulatory T cells (Tregs) and suppress the function of effector T cells and natural killer (NK) cells.[3][9][10] Furthermore, IDO1 activity can influence other signaling pathways, such as PI3K/AKT, to promote cancer cell proliferation and inhibit apoptosis.[11][12]

Figure 1: Simplified IDO1 Signaling Pathway and Point of Inhibition.

In Vivo Formulation and Administration

The successful in vivo evaluation of an IDO1 inhibitor is critically dependent on an appropriate formulation and administration route that ensures adequate bioavailability and target engagement.

Formulation Vehicle

The choice of vehicle for oral (P.O.) or intraperitoneal (I.P.) administration is crucial for the solubility and stability of the compound. Based on preclinical studies of other small molecule inhibitors, a common vehicle for oral gavage is:

-

Methylcellulose-based vehicle: A suspension of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.

Protocol for Vehicle Preparation:

-

Slowly add 0.5 g of methylcellulose to 50 mL of hot (80-90 °C) sterile water while stirring vigorously.

-

Once dispersed, add 50 mL of cold sterile water to bring the total volume to 100 mL and continue stirring until a clear, viscous solution is formed.

-

Add 0.2 mL of Tween 80 and mix thoroughly.

-

Store the vehicle at 4 °C.

Compound Formulation

Protocol for Formulation:

-

Warm the required volume of the methylcellulose-based vehicle to room temperature.

-

Weigh the appropriate amount of the IDO1 inhibitor powder.

-

Create a paste by adding a small volume of the vehicle to the powder and triturating with a mortar and pestle.

-

Gradually add the remaining vehicle while mixing to achieve a homogenous suspension at the desired final concentration.

-

The formulation should be prepared fresh daily and kept under continuous agitation to ensure uniform dosing.

Administration

Oral administration is a common route for IDO1 inhibitors in preclinical models.[13][14]

Protocol for Oral Administration (Mouse Model):

-

Gently restrain the mouse.

-

Use a 20-gauge, 1.5-inch curved gavage needle.

-

Measure the needle from the tip of the mouse's nose to the last rib to ensure proper length for esophageal delivery.

-

Fill a 1 mL syringe with the appropriate volume of the drug formulation. A typical dosing volume is 10 mL/kg.

-

Carefully insert the gavage needle into the esophagus and dispense the formulation.

-

Monitor the animal for any signs of distress post-administration.

Experimental Protocols

In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a general workflow for assessing the anti-tumor efficacy of an IDO1 inhibitor in a syngeneic mouse model.

Figure 2: General Experimental Workflow for an In Vivo Efficacy Study.

Methodology:

-

Cell Culture: Culture a suitable murine tumor cell line (e.g., Lewis Lung Carcinoma - LLC, or B16F10 melanoma) that expresses IDO1.

-

Animal Model: Use 6-8 week old female C57BL/6 mice.

-

Tumor Inoculation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 per group).

-

Treatment: Administer the IDO1 inhibitor (e.g., 100-200 mg/kg) or vehicle control via oral gavage once or twice daily for a specified period (e.g., 15 days).[13][14]

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³ volume) or at the end of the study.

-

Tissue Collection: Collect tumors, spleens, and blood for further analysis.

Pharmacodynamic (PD) Assay: Kynurenine/Tryptophan Ratio

A key pharmacodynamic marker of IDO1 inhibition is the ratio of kynurenine (Kyn) to tryptophan (Trp) in plasma or tumor tissue.[8][15]

Methodology (LC-MS/MS):

-

Sample Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4 °C to separate plasma. Snap-freeze tumors in liquid nitrogen.

-

Sample Preparation:

-

Plasma: Precipitate proteins by adding methanol or acetonitrile. Centrifuge and collect the supernatant.

-

Tumor: Homogenize the tumor tissue in a suitable buffer and precipitate proteins.

-

-

LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of kynurenine and tryptophan.

-

Data Analysis: Calculate the Kyn/Trp ratio for each sample and compare between treatment groups.

Quantitative Data Summary

The following tables summarize representative data from preclinical and clinical studies of various IDO1 inhibitors. This data can serve as a benchmark for the evaluation of new compounds.

Table 1: Representative Preclinical Dosages and Administration of IDO1 Inhibitors

| Compound | Animal Model | Tumor Model | Dose | Route | Schedule | Reference |

| IDO1 Inhibitor | C57BL/6 Mice | LLC-CR | 200 mg/kg | P.O. | Once daily for 15 days | [14] |

| TDO2 Inhibitor | C57BL/6 Mice | LLC-CR | 200 mg/kg | P.O. | Once daily for 15 days | [14] |

| AT-0174 (Dual IDO1/TDO2i) | C57BL/6 Mice | LLC-CR | 170 mg/kg | P.O. | Once daily for 15 days | [13][14] |

| Epacadostat | - | - | ≥100 mg | - | Twice daily | [9] |

Table 2: Representative Pharmacodynamic Effects of IDO1 Inhibitors

| Compound | Study Type | Dose | Effect on Kynurenine | Reference |

| Epacadostat | Phase I Human | ≥100 mg twice daily | Normalization of plasma kynurenine levels | [9] |

| M4112 (Dual IDO1/TDO2i) | Phase I Human | 100-800 mg twice daily | Transient decrease, returned to baseline by day 15 | [15] |

| Navoximod (GDC-0919) | Phase Ia Human | 50-800 mg twice daily | Dose-dependent reduction in plasma kynurenine | [8] |

Conclusion

The protocols and data presented provide a framework for the in vivo formulation, administration, and evaluation of novel IDO1 inhibitors. Careful attention to formulation, appropriate animal models, and robust pharmacodynamic assays are essential for the successful preclinical development of these promising immunotherapeutic agents. Researchers should optimize these general protocols based on the specific physicochemical properties of their lead compounds.

References

- 1. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]